molecular formula C11H13N3O3 B1517432 3-(5,7-Dimethyl-2-oxo-1,2-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid CAS No. 1144447-35-7

3-(5,7-Dimethyl-2-oxo-1,2-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid

Cat. No.: B1517432
CAS No.: 1144447-35-7
M. Wt: 235.24 g/mol
InChI Key: SBGWVFWDRJOBGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5,7-Dimethyl-2-oxo-1,2-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid (CAS 1144447-35-7) is a high-value chemical building block with a molecular formula of C11H13N3O3 and a molecular weight of 235.24 g/mol . This compound belongs to the pyrazolopyrimidine class of heterocyclic scaffolds, which are subjects of extensive research in medicinal chemistry. Derivatives of the pyrazolo[1,5-a]pyrimidine core have been identified as potent inhibitors of the P2X3 purinoceptor, a ligand-gated ion channel activated by ATP that is a promising target for treating neurogenic disorders, including chronic cough, neuropathic pain, and certain bladder conditions . As a functionalized pyrazolopyrimidine, this compound serves as a key synthetic intermediate for researchers developing and optimizing novel bioactive molecules. Its structure, featuring a propanoic acid chain at the 6-position and an oxo group at the 2-position, provides a versatile handle for further chemical modification and conjugation, making it particularly useful for structure-activity relationship (SAR) studies. This product is intended for research and development applications in a laboratory setting.

Properties

IUPAC Name

3-(5,7-dimethyl-2-oxo-1H-pyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O3/c1-6-8(3-4-11(16)17)7(2)14-9(12-6)5-10(15)13-14/h5H,3-4H2,1-2H3,(H,13,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBGWVFWDRJOBGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC2=CC(=O)NN12)C)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Pyrazolo[1,5-a]pyrimidine Core

  • Starting materials : 5,6-dimethyl-2-oxo-1,2-dihydropyridine derivatives such as 5,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile are key intermediates.

  • Key reaction conditions :

    • Reflux in aqueous or mixed solvents with catalysts such as piperidine, pyridine, or piperidinium acetate.
    • Reaction times vary from 14 to 24 hours at temperatures ranging from room temperature to reflux (~100-127 °C).
    • Acidic workup with acetic acid to precipitate intermediates.
  • Yields : Typically range from 33% to 70% depending on the exact conditions and reagents used.

  • Example procedure :

    • Sodium salt of 2-methyl-3-oxobutanal is reacted with cyanoacetamide in water.
    • Piperidine and acetic acid are added to catalyze ring closure.
    • After reflux and stirring, acetic acid is added to precipitate the product.
    • The solid is filtered, washed, and dried to yield 5,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile as a yellow solid.

Functional Group Transformations

  • Chlorination : Conversion of the 2-oxo group to 2-chloro using phosphorus oxychloride under reflux for 12-13 hours, followed by aqueous workup to isolate 2-chloro-5,6-dimethyl pyridin-3-carbonitrile.

  • Substitution reactions : The 2-chloro intermediate can be further reacted with nucleophiles to introduce nitrogen-containing groups, facilitating ring closure to the pyrazolopyrimidine core.

Formation of the Pyrazolopyrimidine Ring

  • Reaction of the chlorinated pyridine derivative with hydrazine or hydrazine derivatives leads to ring closure forming the pyrazolopyrimidine skeleton.

  • Control of reaction conditions (temperature, solvent, time) is critical to avoid side reactions and optimize yield.

Introduction of the Propanoic Acid Side Chain

  • The propanoic acid moiety is introduced at position 6 via substitution or coupling reactions.

  • Possible methods include:

    • Direct alkylation with halo-propanoic acid derivatives.
    • Coupling reactions using activated esters or acid chlorides of propanoic acid.
  • Protection/deprotection strategies may be employed to prevent side reactions on other functional groups.

Summary of Reaction Conditions and Yields

Step Reaction Type Key Reagents/Conditions Temperature Time Yield (%) Notes
1 Formation of 5,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile Sodium salt of 2-methyl-3-oxobutanal + cyanoacetamide + piperidine/acetic acid Reflux (~100-127 °C) 14-24 hours 33-70 Acidic workup precipitates product
2 Chlorination Phosphorus oxychloride Reflux (~100 °C) 12-13 hours ~67 Converts keto to chloro derivative
3 Ring closure to pyrazolopyrimidine Hydrazine derivatives Controlled reflux Several hours Variable Critical for fused ring formation
4 Side chain introduction Alkylation/coupling with propanoic acid derivatives Mild to moderate Hours to days Variable May require protection/deprotection steps

Research Findings and Optimization Notes

  • Use of piperidine-acetic acid catalyst systems in aqueous media improves reaction rates and yields for pyridine ring intermediates.

  • Reflux times and temperatures must be carefully controlled to maximize yield and minimize byproducts.

  • The chlorination step with phosphorus oxychloride is efficient but requires careful handling and removal of excess reagents.

  • The final coupling to introduce the propanoic acid side chain is sensitive to steric and electronic effects; optimized conditions depend on the nature of the nucleophile and leaving groups.

  • Purification typically involves filtration, washing with water or organic solvents, and drying under reduced pressure.

Chemical Reactions Analysis

Types of Reactions: 3-(5,7-Dimethyl-2-oxo-1,2-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and acetic acid (CH₃COOH) are commonly used oxidizing agents.

  • Reduction: Lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typical reducing agents.

  • Substitution: Amines and alcohols are common nucleophiles used in substitution reactions.

Major Products Formed:

  • Oxidation: The major product of oxidation is the corresponding carboxylic acid derivative.

  • Reduction: The major product of reduction is the corresponding amine or alcohol derivative.

  • Substitution: The major products of substitution reactions are the corresponding substituted pyrazolopyrimidines.

Scientific Research Applications

Structure and Composition

The molecular formula of 3-(5,7-Dimethyl-2-oxo-1,2-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid is C11_{11}H13_{13}N3_3O3_3, with a molecular weight of approximately 235.24 g/mol. The compound features a pyrazolopyrimidine core, which is known for its interactions with various biological targets such as enzymes and receptors .

Pharmacological Potential

Research has indicated that this compound exhibits potential pharmacological properties. Its structural components suggest possible activities such as:

  • Anti-inflammatory effects : The compound may modulate inflammatory pathways.
  • Anticancer properties : Its ability to interact with specific cellular targets could lead to cancer cell apoptosis.
  • Enzyme inhibition : The pyrazolopyrimidine core is known for its ability to inhibit certain enzymes, which can be beneficial in various therapeutic contexts.

Case Studies

Several studies have documented the biological activities of related compounds, providing insights into the potential applications of this compound:

  • Anti-cancer Activity : A study demonstrated that pyrazolopyrimidine derivatives exhibited selective cytotoxicity against cancer cell lines. The modification of these compounds by adding different functional groups can enhance their efficacy and selectivity.
  • Enzyme Interaction Studies : Investigations into similar compounds have shown their ability to bind to specific enzymes involved in metabolic pathways. This suggests that this compound could also exhibit similar interactions leading to therapeutic benefits .

Mechanism of Action

The mechanism by which 3-(5,7-Dimethyl-2-oxo-1,2-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact molecular targets and pathways involved depend on the specific application and context of the compound.

Comparison with Similar Compounds

Research and Commercial Status

  • Discontinued Products : The target compound is listed as discontinued by CymitQuimica and AK Scientific, limiting large-scale applications .
  • Synthetic Availability : Available from specialized suppliers (e.g., AK Scientific) at 95% purity for research .
  • Triazolo Analogs: More widely available (e.g., Santa Cruz Biotechnology), suggesting greater commercial interest in triazolo-pyrimidine derivatives .

Biological Activity

3-(5,7-Dimethyl-2-oxo-1,2-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid is a novel compound with a unique pyrazolo-pyrimidine structure. Its molecular formula is C₁₁H₁₃N₃O₃, and it has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound features a propanoic acid moiety attached to a dihydropyrazolo-pyrimidine core, with methyl substitutions at the 5 and 7 positions. The structural uniqueness contributes to its diverse biological activities.

PropertyValue
Molecular FormulaC₁₁H₁₃N₃O₃
Molecular Weight235.24 g/mol
CAS Number1144447-35-7

Biological Activities

Research indicates that this compound exhibits significant biological activities that may include:

  • Antimicrobial Activity : The compound has shown potential against various bacterial strains.
  • Anticancer Properties : Preliminary studies suggest it may inhibit the proliferation of cancer cells.
  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways.

Interaction Studies

Interaction studies reveal that the compound can bind to various biological targets, which is essential for understanding its mechanism of action and potential therapeutic applications.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Pyrazolo-Pyrimidine Core : This can be achieved through cyclization reactions involving hydrazines and β-ketoesters.
  • Methylation : Introduction of methyl groups at the 5 and 7 positions.
  • Carboxylation : Attaching the propanoic acid moiety to the core structure.

These methods allow for efficient production while maintaining high purity levels .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antimicrobial Efficacy : A study demonstrated that derivatives of pyrazolo-pyrimidines, including this compound, exhibited significant antibacterial activity against Gram-positive bacteria .
  • Anticancer Activity : In vitro studies indicated that this compound could reduce cell viability in certain cancer cell lines by inducing apoptosis .
  • Enzyme Inhibition : Research highlighted its potential as an inhibitor of dihydrofolate reductase (DHFR), an important target in cancer therapy .

Comparative Analysis with Similar Compounds

The uniqueness of this compound can be highlighted by comparing it with structurally similar compounds:

Compound NameStructureUnique Features
3-(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acidC₁₀H₁₂N₄O₂Contains a triazole ring instead of a pyrazole ring
3-(3-Bromo-5,7-dimethyl-2-oxo-pyrazolo[1,5-a]pyrimidin)propanoic acidC₁₁H₁₂BrN₃O₂Contains a bromine substituent which may enhance activity
3-(5-Methylthiazolo[4,5-d]pyrimidin)propanoic acidC₉H₉N₅OSFeatures a thiazole ring altering pharmacological profile

This comparative analysis emphasizes the distinct biological activities attributed to the specific structural features of this compound.

Q & A

Q. Critical parameters :

  • pH control (e.g., ammonium acetate buffer at pH 6.5 ensures stability during purification) .
  • Temperature : Reflux in dioxane or ethanol (80–100°C) optimizes cyclization .
  • Regioselectivity : Substituent positioning (e.g., 5,7-dimethyl vs. 5-methyl derivatives) is controlled by steric and electronic effects during cyclization .

Q. Structural validation :

TechniqueKey Data PointsExample (Evidence)
1H/13C NMR δ 2.3–2.7 ppm (methyl groups), δ 12.1 ppm (carboxylic acid proton)
IR 1700–1720 cm⁻¹ (C=O stretch), 2500–3300 cm⁻¹ (COOH)
Elemental Analysis %C, %H, %N within ±0.3% of theoretical values

Advanced Reactivity and Functionalization

Q: How does the carboxylic acid moiety influence the compound’s reactivity in medicinal chemistry applications? A: The propanoic acid group enables:

  • Salt formation : Enhances solubility via sodium/potassium salt derivatives (e.g., buffer compatibility in biological assays) .
  • Conjugation : Amide bond formation with amines (e.g., hydrazines in ) for prodrug design.
  • Chelation : Potential metal-binding activity for enzyme inhibition (e.g., interactions with Zn²⁺ in metalloproteases) .

Q. Methodological note :

  • pKa optimization : Predicted pKa ~4.29 () suggests ionization at physiological pH, impacting bioavailability.
  • Protection/deprotection strategies : Use of tert-butyl esters to mask the acid during synthetic steps .

Biological Activity and Mechanistic Insights

Q: What experimental approaches are used to study this compound’s enzyme inhibition or receptor modulation? A: Key methodologies include:

  • Kinetic assays : Measure IC₅₀ values against target enzymes (e.g., kinases, dehydrogenases) using fluorogenic substrates .
  • Docking studies : Computational modeling (e.g., AutoDock Vina) predicts binding to pyrimidine-binding pockets .
  • Cellular assays : Apoptosis/proliferation studies in cancer cell lines (e.g., MTT assays) to validate in silico predictions .

Q. Contradiction resolution :

  • Discrepancies in activity across studies may arise from substituent variations (e.g., 5-methyl vs. 5,7-dimethyl analogs) .

Analytical Challenges in Purity Assessment

Q: How can researchers resolve discrepancies in spectral data during purity validation? A: Cross-validate using:

  • HPLC-MS : Quantify impurities <0.1% (C18 columns, acetonitrile/water gradient) .
  • 2D NMR (HSQC, HMBC) : Assign overlapping signals (e.g., diastereomeric byproducts) .
  • X-ray crystallography : Resolve ambiguous stereochemistry (e.g., for related pyrazolo-pyrimidines).

Environmental Impact and Degradation

Q: What methodologies assess the environmental fate of this compound? A: Follow protocols from long-term ecotoxicology projects (e.g., INCHEMBIOL):

  • Abiotic degradation : Hydrolysis/photolysis studies under varying pH and UV light .
  • Biotic transformation : Microbial metabolism assays (e.g., soil microcosms) .
  • Bioaccumulation : LC-MS/MS quantification in model organisms (e.g., Daphnia magna) .

Data Reproducibility in Synthetic Workflows

Q: Why do yields vary across studies, and how can reproducibility be improved? A: Yield discrepancies (e.g., 62–70% in ) stem from:

  • Catalyst choice : Transition metals (e.g., Pd/C) vs. organocatalysts.
  • Workup protocols : Differences in crystallization solvents (e.g., ethanol vs. dioxane) .
    Best practices :
  • Detailed reporting : Specify equivalents, solvent grades, and stirring rates.
  • Scale-down validation : Pilot reactions at 0.1–1 mmol scale before scaling up .

Advanced Applications in Drug Discovery

Q: How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity? A: Strategies include:

  • Substituent screening : Replace methyl groups with halogens or electron-withdrawing groups .
  • Pharmacophore mapping : Identify critical motifs (e.g., pyrimidine N1 for hydrogen bonding) .
  • In vivo PK/PD : Assess oral bioavailability in rodent models (e.g., plasma concentration-time curves) .

Computational Modeling for Mechanism Elucidation

Q: Which computational tools are suitable for studying this compound’s interactions with biological targets? A:

  • Molecular dynamics (MD) : GROMACS for binding stability analysis .
  • DFT calculations : Gaussian09 to predict electronic properties (e.g., HOMO-LUMO gaps) .
  • QSAR models : Build predictive models using RDKit descriptors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(5,7-Dimethyl-2-oxo-1,2-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid
Reactant of Route 2
3-(5,7-Dimethyl-2-oxo-1,2-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.